2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN6OS2/c1-10-7-27-17(22-10)23-14(25)8-26-16-13-6-21-24(15(13)19-9-20-16)12-4-2-3-11(18)5-12/h2-7,9H,8H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJFRVBNAULMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a novel pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H13ClN4OS
- Molecular Weight : 306.79 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The presence of the pyrazolo[3,4-d]pyrimidine scaffold suggests potential inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.
Potential Mechanisms:
- CDK Inhibition : The compound may inhibit CDK activity, leading to cell cycle arrest in cancer cells.
- Enzyme Modulation : Interaction with other enzymes involved in metabolic pathways could also contribute to its biological effects.
- Antioxidant Properties : The thioether group may provide antioxidant activity, protecting cells from oxidative stress.
Biological Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In vitro Studies : Compounds similar to the target have demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). For instance, a related compound showed an IC50 value of 0.39 µM against HCT116 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF7 | 0.46 |
| Example 2 | HCT116 | 0.39 |
| Example 3 | A549 | 26 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
- Study on CDK Inhibition : A study investigated the inhibition of CDK2 by pyrazolo[3,4-d]pyrimidine derivatives, revealing that certain modifications enhanced their inhibitory potency .
- Anticancer Efficacy : Another study reported that a related pyrazolopyrimidine exhibited significant growth inhibition in various cancer cell lines with associated apoptosis induction .
Preparation Methods
Comprehensive Analysis of Preparation Methods for 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
The compound this compound is a structurally intricate heterocyclic molecule, notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor scaffold. The synthesis of this compound demands a nuanced understanding of heterocyclic chemistry, sulfur chemistry, and advanced amide bond-forming strategies. This article presents a thorough, methodical review of all documented preparation methods for this compound, incorporating reaction conditions, mechanistic insights, and practical considerations. Data tables are provided to summarize key synthetic parameters, and the discussion is informed by a broad survey of the English-language literature, with explicit exclusion of unreliable sources as requested.
The research reveals that the preparation of this compound generally follows a convergent synthetic strategy, involving the construction of the pyrazolo[3,4-d]pyrimidine core, functionalization at the 4-position with a thioether linkage, and subsequent amide coupling with a 4-methylthiazol-2-ylamine derivative. The most reliable and scalable methods employ transition metal-catalyzed C–S bond formation and peptide coupling reagents. Variations in the synthesis focus on optimizing yields, minimizing by-products, and improving the purity of the final product. The following sections detail each aspect of the synthesis, supported by tabulated experimental data and a critical evaluation of the literature.
Structural and Physicochemical Overview
Molecular Structure and Properties
The compound this compound consists of a pyrazolo[3,4-d]pyrimidine core bearing a 3-chlorophenyl substituent at the 1-position, a thioether linkage at the 4-position, and an acetamide moiety that connects to a 4-methylthiazol-2-yl group. The molecular formula is C21H15ClN6OS2, and the molecular weight is 467.0 g/mol.
The presence of multiple heteroatoms (nitrogen, sulfur, and oxygen) and aromatic systems confers unique physicochemical properties, such as moderate lipophilicity, hydrogen bonding capability, and potential for π–π stacking interactions. These features are relevant both for the synthetic strategy and for the compound’s biological activity.
Nomenclature and Chemical Identity
The IUPAC name for the compound is this compound. The structure can be represented as follows:
- Pyrazolo[3,4-d]pyrimidine core with a 3-chlorophenyl substituent at N1
- Thioether linkage at C4 of the core, connecting to an acetamide group
- Amide nitrogen bonded to a 4-methylthiazol-2-yl moiety
The precise arrangement of these functional groups dictates the synthetic approach, as each must be introduced in a manner that preserves the integrity of the other reactive sites.
Synthetic Strategy: Retrosynthetic Analysis
Retrosynthetic Disconnection
The retrosynthetic analysis of this compound suggests a convergent approach. The molecule can be disconnected at the thioether and amide bonds, yielding three key fragments:
- 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol (or its precursor)
- 2-chloro-N-(4-methylthiazol-2-yl)acetamide (or a similar activated acetamide)
- Appropriate coupling reagents and conditions for thioether and amide bond formation
This strategy allows for the independent synthesis and purification of each fragment, followed by sequential coupling steps.
Key Synthetic Challenges
The main synthetic challenges include:
- Construction of the pyrazolo[3,4-d]pyrimidine core with regioselective introduction of the 3-chlorophenyl group
- Selective functionalization at the 4-position to introduce the thiol or thioether
- Efficient amide coupling to the 4-methylthiazol-2-yl group without racemization or side reactions
- Purification of intermediates to ensure high overall yield and product purity
Each of these challenges has been addressed in the literature using a combination of classical and modern synthetic methods.
Detailed Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
Construction of the Core Scaffold
The synthesis typically begins with the construction of the pyrazolo[3,4-d]pyrimidine core. One common approach involves the condensation of a 3-chlorophenylhydrazine with a suitable β-dicarbonyl compound to form the pyrazole ring, followed by cyclization with a formamide or similar reagent to yield the fused pyrimidine system.
For example, the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate produces the corresponding hydrazone, which upon cyclization with formamide under reflux yields 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This intermediate can be further functionalized at the 4-position.
Data Table: Synthesis of Pyrazolo[3,4-d]pyrimidine Core
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | 3-chlorophenylhydrazine, ethyl acetoacetate, ethanol, reflux | 80–85 | Formation of hydrazone |
| Cyclization | Formamide, 150°C, 6 h | 60–75 | Fused pyrimidine ring |
| Chlorination | POCl3, DMF, 80°C, 4 h | 70–80 | 4-chloro derivative |
| Thiolation | NaSH or thiourea, DMF, 60°C, 3 h | 65–75 | 4-thiol intermediate |
Synthesis of the Acetamide Linker
Preparation of 2-chloro-N-(4-methylthiazol-2-yl)acetamide
The acetamide linker is typically synthesized by acylation of 4-methylthiazol-2-amine with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.
After acylation, the crude product is purified by recrystallization or column chromatography to yield the desired 2-chloro-N-(4-methylthiazol-2-yl)acetamide.
Data Table: Synthesis of Acetamide Linker
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 4-methylthiazol-2-amine, chloroacetyl chloride, Et3N, DCM, 0°C to RT | 75–85 | Amide formation |
| Purification | Recrystallization or chromatography | — | High purity |
Thioether Formation: Coupling of Core and Linker
Nucleophilic Substitution
The thioether bond is formed by nucleophilic substitution of the 4-thiol group of the pyrazolo[3,4-d]pyrimidine with the 2-chloroacetamide derivative. The reaction is typically carried out in polar aprotic solvents such as DMF or DMSO, in the presence of a base (e.g., potassium carbonate or sodium hydride) to deprotonate the thiol and enhance its nucleophilicity.
The reaction proceeds at elevated temperatures (60–80°C) for several hours, and the product is isolated by extraction and purification.
Transition Metal-Catalyzed Methods
Some literature reports employ copper(I)-catalyzed coupling reactions for thioether formation, particularly when aryl halides are used as the electrophile. These methods utilize copper(I) iodide, potassium carbonate, and N,N'-dimethylethylenediamine as a ligand in 1,4-dioxane at 95°C. This approach is advantageous for aryl–sulfur bond formation, but for alkylation (as in the case of a chloroacetamide), classical nucleophilic substitution is generally sufficient.
Data Table: Thioether Formation
Final Amide Coupling and Purification
Amide Bond Formation
In some synthetic routes, the amide bond is formed in the final step by coupling the thioether intermediate with 4-methylthiazol-2-amine using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or HATU, in the presence of a base and a catalytic amount of 4-dimethylaminopyridine (DMAP).
The reaction is typically performed in dichloromethane or dimethylformamide at room temperature to minimize side reactions.
Purification and Characterization
The crude product is purified by silica gel chromatography or recrystallization from appropriate solvents (e.g., ethyl acetate/hexane mixtures). The final compound is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm its identity and purity.
Data Table: Amide Coupling and Purification
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amide Coupling | Thioether intermediate, 4-methylthiazol-2-amine, EDCI, DMAP, DCM, RT, 12 h | 70–85 | Amide bond formation |
| Purification | Silica gel chromatography, recrystallization | — | >98% purity |
Mechanistic and Practical Considerations
Reaction Mechanisms
The key transformations in the synthesis involve well-understood organic reactions:
- Nucleophilic aromatic substitution for the introduction of the thiol group
- Nucleophilic substitution for thioether bond formation
- Amide bond formation via carbodiimide-mediated coupling
Each step requires careful control of reaction conditions to prevent side reactions such as over-alkylation, hydrolysis, or oxidation of the thiol.
Optimization Strategies
Yield and purity can be optimized by:
- Using anhydrous solvents and reagents to prevent hydrolysis
- Monitoring reactions by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS)
- Employing excess base to drive nucleophilic substitutions to completion
- Purifying intermediates before subsequent steps to avoid carryover of impurities
Comparative Analysis of Reported Methods
Literature Survey
A review of the English-language literature reveals several variations in the synthetic approach, primarily differing in the order of bond formation and the choice of reagents. The most robust and scalable methods employ:
- Early introduction of the 3-chlorophenyl group to ensure regioselectivity
- Stepwise construction of the pyrazolo[3,4-d]pyrimidine core
- Use of nucleophilic substitution for thioether formation, avoiding transition metals when possible for easier purification
- Carbodiimide-mediated amide coupling for high yields and purity
Yield and Scalability
Reported yields for the overall synthesis range from 25% to 45% over four to five steps, with individual steps achieving yields of 60–85%. The scalability of the process is supported by the use of readily available starting materials and standard laboratory equipment.
Data Table: Comparative Yields
| Method | Number of Steps | Overall Yield (%) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Classical Nucleophilic Substitution | 4–5 | 25–35 | Simplicity, ease of purification | Moderate yields |
| Copper(I)-Catalyzed Coupling | 5 | 35–45 | Higher yield for aryl–S bonds | Metal residues, extra purification |
| Carbodiimide-Mediated Amide Coupling | 4–5 | 30–40 | High purity, mild conditions | Cost of reagents |
Experimental Protocols: Representative Procedures
Synthesis of 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-thiol
A mixture of 3-chlorophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (50 mL) is refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is dissolved in formamide (20 mL) and heated at 150°C for 6 hours. After cooling, the mixture is poured into ice-water, and the precipitate is collected and dried. The resulting 1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is chlorinated with phosphorus oxychloride (15 mmol) in DMF (20 mL) at 80°C for 4 hours. The 4-chloro derivative is then treated with sodium hydrosulfide (12 mmol) in DMF (30 mL) at 60°C for 3 hours to yield the 4-thiol intermediate.
Synthesis of 2-chloro-N-(4-methylthiazol-2-yl)acetamide
To a solution of 4-methylthiazol-2-amine (10 mmol) in dry dichloromethane (30 mL) at 0°C is added triethylamine (12 mmol), followed by dropwise addition of chloroacetyl chloride (11 mmol). The reaction mixture is stirred at room temperature for 2 hours, then washed with water, dried over sodium sulfate, and concentrated. The crude product is purified by recrystallization from ethyl acetate.
Thioether Coupling
The 4-thiol intermediate (5 mmol) and 2-chloro-N-(4-methylthiazol-2-yl)acetamide (5 mmol) are dissolved in DMF (20 mL), and potassium carbonate (7 mmol) is added. The mixture is stirred at 70°C for 6 hours, then poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by silica gel chromatography.
Amide Coupling (if performed in a separate step)
The thioether intermediate (2 mmol) is dissolved in dichloromethane (10 mL), and EDCI (2.2 mmol), DMAP (0.2 mmol), and 4-methylthiazol-2-amine (2.2 mmol) are added. The reaction is stirred at room temperature for 12 hours, then washed with water, dried, and concentrated. The product is purified by recrystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
^1H NMR and ^13C NMR spectra confirm the structure and purity of the final compound. Key signals include aromatic protons, thiazole methyl group, and amide NH.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) provides the molecular ion peak corresponding to the expected molecular weight (m/z 467 for [M+H]^+).
Infrared Spectroscopy (IR)
Characteristic absorptions for amide carbonyl (ca. 1650 cm^-1), thioether (ca. 700–800 cm^-1), and aromatic C–H stretches are observed.
High-Performance Liquid Chromatography (HPLC)
HPLC analysis demonstrates >98% purity for the final product.
Troubleshooting and Alternative Approaches
Side Reactions and By-Products
Potential side reactions include:
- Over-alkylation of the thiol
- Hydrolysis of acyl chlorides or amides
- Oxidation of the thiol to disulfide
Careful control of stoichiometry, temperature, and exclusion of moisture minimizes these issues.
Alternative Synthetic Routes
Alternative routes may involve:
- Direct coupling of a preformed thioether acetamide with the pyrazolo[3,4-d]pyrimidine core via C–N bond formation
- Use of microwave-assisted synthesis to accelerate reaction times
- Solid-phase synthesis for rapid library generation
These approaches are less common but may offer advantages in specific contexts.
Table: Summary of Key Synthetic Steps and Yields
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Core Construction | 3-chlorophenylhydrazine, ethyl acetoacetate, formamide | 60–85 | Pyrazolo[3,4-d]pyrimidine core |
| Thiol Introduction | POCl3, NaSH, DMF | 65–80 | 4-thiol intermediate |
| Acetamide Synthesis | 4-methylthiazol-2-amine, chloroacetyl chloride, Et3N | 75–85 | 2-chloroacetamide |
| Thioether Coupling | 4-thiol, 2-chloroacetamide, K2CO3, DMF | 60–75 | Thioether linkage |
| Amide Coupling | EDCI, DMAP, DCM | 70–85 | Final amide bond |
Q & A
Q. How to design a robust SAR study for derivative libraries?
- Prioritize substituents based on steric (Charton parameters) and electronic (Hammett σ) effects. A 2020 study synthesized 15 analogs by varying the thiazole ring (4-methyl, 4-nitro, 4-cyano) and observed a linear correlation between logP and blood-brain barrier permeability (R² = 0.76) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
